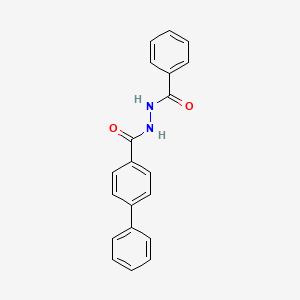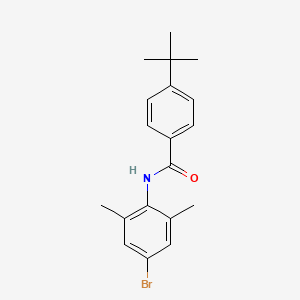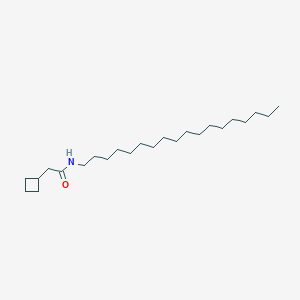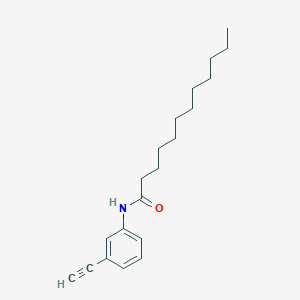![molecular formula C21H18Cl2N2O3 B11559748 N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559748.png)
N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHClNO
Structure: It consists of a furan ring, a hydrazide group, and two aromatic phenyl rings.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction , which joins organoboron compounds with aryl halides. In this case, an aryl halide (such as 2,4-dichlorophenyl bromide) reacts with an organoboron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst. The resulting intermediate undergoes further transformations to yield the target compound .
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key step. Optimization of reaction conditions, scale-up, and purification are essential for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Cross-Coupling: The Suzuki–Miyaura reaction involves the formation of a new carbon–carbon bond between the aryl halide and the boron compound.
Oxidation/Reduction: Depending on the specific synthetic steps, oxidation and reduction reactions may occur.
Substitution: The halogen atoms (chlorine) in the starting material can undergo substitution reactions.
Aryl Halides: e.g., 2,4-dichlorophenyl bromide.
Organoboron Reagents: e.g., boronic acids or boronate esters.
Palladium Catalysts: Facilitate the cross-coupling reaction.
Major Products:: The target compound itself is the major product, but intermediates during the synthesis are also important.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects (e.g., antimicrobial, anticancer).
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related hydrazides and furan derivatives.
Properties
Molecular Formula |
C21H18Cl2N2O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-13-4-3-5-14(2)21(13)27-12-20(26)25-24-11-16-7-9-19(28-16)17-8-6-15(22)10-18(17)23/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+ |
InChI Key |
BZYAQTOOFAVYCS-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B11559675.png)

![4-(2-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11559686.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11559688.png)
![N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B11559696.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11559708.png)
![2,6-bis{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11559712.png)
![4-(decyloxy)-N'-[(1E)-3-phenylpropylidene]benzohydrazide](/img/structure/B11559715.png)
![3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11559718.png)

![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11559729.png)

![Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate](/img/structure/B11559744.png)
